molecular formula C14H26O2 B12557367 6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol CAS No. 185423-49-8

6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol

Cat. No.: B12557367
CAS No.: 185423-49-8
M. Wt: 226.35 g/mol
InChI Key: WUWJIMJZHUIAKR-UHFFFAOYSA-N
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Description

6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol is a chemical compound with a complex structure characterized by the presence of multiple functional groups, including an alkyne and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable alkyne precursor followed by hydroxylation to introduce the diol functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to facilitate the addition of the ethyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.

Major Products Formed

    Oxidation: Formation of 6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-dione.

    Reduction: Formation of 6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-ene-3,6-diol.

    Substitution: Formation of 6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-dichloride.

Scientific Research Applications

6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the alkyne group can participate in various chemical reactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl- (2R-cis)
  • 5-Ethyl-2,6-dimethyloctane
  • 3,4,7-Trimethyl-6-(1-methylethyl)nonane

Properties

CAS No.

185423-49-8

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

6-ethyl-2-methyl-3-propan-2-yloct-4-yne-3,6-diol

InChI

InChI=1S/C14H26O2/c1-7-13(15,8-2)9-10-14(16,11(3)4)12(5)6/h11-12,15-16H,7-8H2,1-6H3

InChI Key

WUWJIMJZHUIAKR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#CC(C(C)C)(C(C)C)O)O

Origin of Product

United States

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